(4-iodobutyl)Benzene
Overview
Description
(4-Iodobutyl)Benzene is an organic compound with the molecular formula C10H13I. It belongs to the family of halogenated organic compounds and is characterized by the presence of an iodine atom attached to a butyl chain, which is further connected to a benzene ring. This compound is commonly used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Iodobutyl)Benzene can be synthesized through several methods. One common method involves the iodination of 4-phenylbutan-1-ol. The process typically includes the following steps:
Mesylation: 4-Phenylbutan-1-ol is treated with methanesulfonyl chloride in the presence of triethylamine in dichloromethane to form the mesylate intermediate.
Iodination: The mesylate intermediate is then treated with sodium iodide in acetone at reflux temperature to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using a similar approach but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (4-Iodobutyl)Benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The butyl chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The benzene ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Various substituted benzene derivatives.
Oxidation: 4-Phenylbutanoic acid, 4-phenylbutanal.
Reduction: Cyclohexylbutane.
Scientific Research Applications
(4-Iodobutyl)Benzene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and mechanisms involving halogenated compounds.
Medicine: Investigated for its potential use in radiolabeling and imaging techniques.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-iodobutyl)Benzene involves its ability to undergo nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the replacement by various nucleophiles. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
(4-Bromobutyl)Benzene: Similar structure but with a bromine atom instead of iodine.
(4-Chlorobutyl)Benzene: Contains a chlorine atom in place of iodine.
(4-Fluorobutyl)Benzene: Features a fluorine atom instead of iodine
Uniqueness: (4-Iodobutyl)Benzene is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in nucleophilic substitution reactions, providing distinct advantages in certain synthetic applications .
Properties
IUPAC Name |
4-iodobutylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13I/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNMGMMOHCDYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10507616 | |
Record name | (4-Iodobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64283-87-0 | |
Record name | (4-Iodobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10507616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.